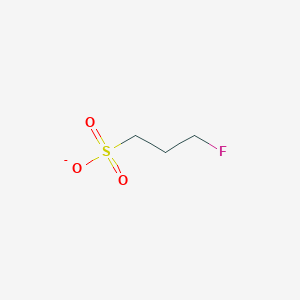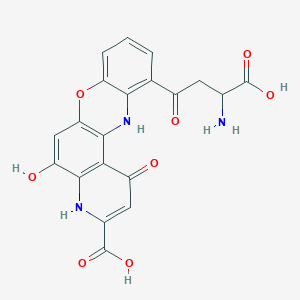
Hydroxanthommatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxanthommatin is a naturally occurring compound that belongs to the class of flavonoids. It is commonly found in the flowers of the plant species Matthiola incana, also known as night-scented stock. Hydroxanthommatin has been the subject of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of hydroxanthommatin is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various mechanisms, including the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. Hydroxanthommatin has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
生化学的および生理学的効果
Hydroxanthommatin has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Hydroxanthommatin has been found to induce apoptosis in cancer cells and inhibit their growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Hydroxanthommatin has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized from the flowers of Matthiola incana. It exhibits potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research. However, there are also some limitations to using hydroxanthommatin in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on hydroxanthommatin. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to elucidate the mechanism of action of hydroxanthommatin in cancer cells and to determine its efficacy in vivo. Another area of interest is its potential neuroprotective effects. Studies have shown that hydroxanthommatin can reduce oxidative stress and inflammation in the brain, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and administration route for hydroxanthommatin in these diseases. Overall, hydroxanthommatin has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
合成法
Hydroxanthommatin can be synthesized through the extraction of the flowers of Matthiola incana. The flowers are dried and powdered, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using column chromatography, and hydroxanthommatin is isolated as a yellow crystalline powder.
科学的研究の応用
Hydroxanthommatin has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that hydroxanthommatin exhibits antioxidant, anti-inflammatory, and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Hydroxanthommatin has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
特性
CAS番号 |
142394-84-1 |
|---|---|
製品名 |
Hydroxanthommatin |
分子式 |
C20H15N3O8 |
分子量 |
425.3 g/mol |
IUPAC名 |
11-(3-amino-3-carboxypropanoyl)-5-hydroxy-1-oxo-4,12-dihydropyrido[3,2-a]phenoxazine-3-carboxylic acid |
InChI |
InChI=1S/C20H15N3O8/c21-8(19(27)28)4-10(24)7-2-1-3-13-16(7)23-18-14(31-13)6-12(26)17-15(18)11(25)5-9(22-17)20(29)30/h1-3,5-6,8,23,26H,4,21H2,(H,22,25)(H,27,28)(H,29,30) |
InChIキー |
WSRZQBTZCCBWOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |
正規SMILES |
C1=CC(=C2C(=C1)OC3=C(N2)C4=C(C(=C3)O)NC(=CC4=O)C(=O)O)C(=O)CC(C(=O)O)N |
その他のCAS番号 |
142394-84-1 |
同義語 |
hydroxanthommatin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



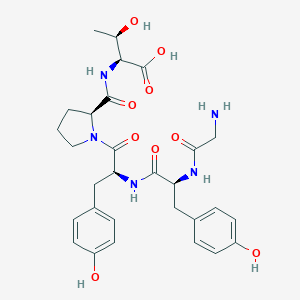
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
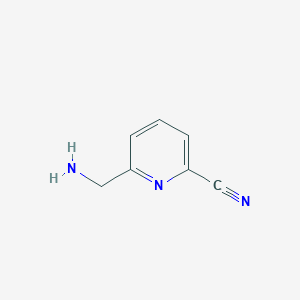
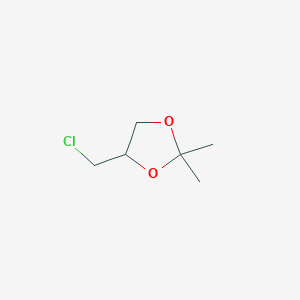
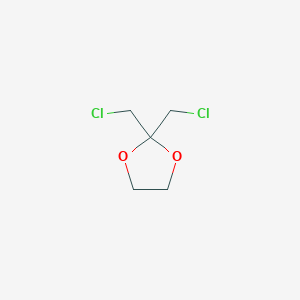
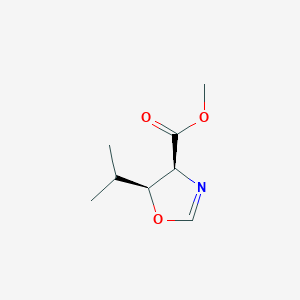
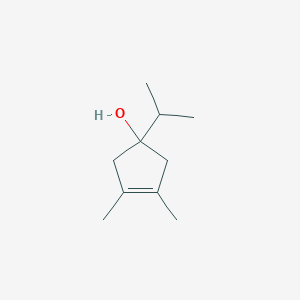
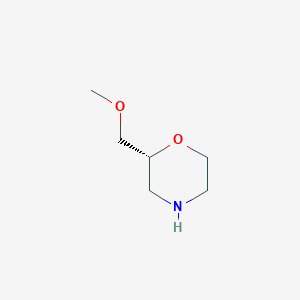
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)
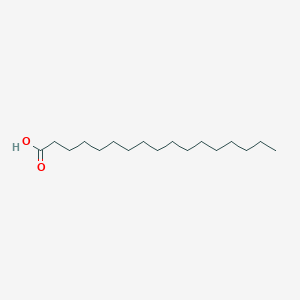
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
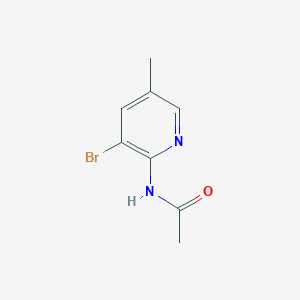
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
